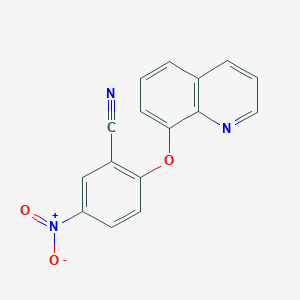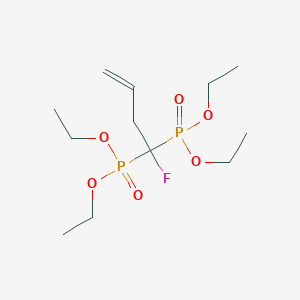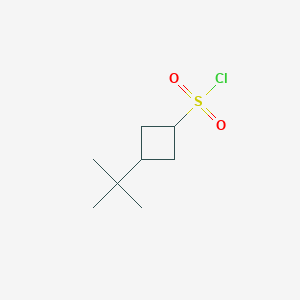
3-Tert-butylcyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2361634-83-3 . It has a molecular weight of 210.72 . The IUPAC name for this compound is 3-(tert-butyl)cyclobutane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 . This indicates that the molecule consists of a cyclobutane ring with a tert-butyl group and a sulfonyl chloride group attached .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic and Bicyclic Compounds
The synthesis of heterocyclic and bicyclic compounds is a significant application of 3-Tert-butylcyclobutane-1-sulfonyl chloride. For instance, the chemical serves as an intermediate in creating quinoline silyloxymethylsulfones, which can further lead to various sulfonyl derivatives like sulfones, sulfonamides, and sulfonyl fluorides. This process involves the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides to selectively furnish C2-substituted sulfones. The broad applicability of this method extends to a wide array of quinoline and isoquinoline functionality, indicating its significance in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Solid-Phase Synthesis
The compound is utilized in solid-phase synthesis, specifically in creating disubstituted 1,3-oxazolidin-2ones. This process involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination with concurrent detachment from the resin. The significance of this method is highlighted by its ability to produce oxazolidinones of high enantiopurity, which is crucial in drug development (Holte, Thijs, & Zwanenburg, 1998).
Sulfonyl Chloride as a Reactant
This compound is used as a reactant in synthesizing various chemical compounds. For example, it's involved in the synthesis of partially fluorinated monomers and polymers for ion-exchange resins. The compound demonstrates versatility by reacting with aromatic alkenes to produce β-ketosulfones, indicating its role in creating complex organic molecules with potential applications in materials science and pharmaceuticals (Feiring, Wonchoba, & Rozen, 1999).
Catalysis and Polymerization
Catalysis in Polymerization
The compound is noted for its role in catalysis, particularly in the polymerization of ε-caprolactone and trimethylene carbonate. Its usage in creating magnesium complexes incorporated by sulfonate phenoxide ligands showcases its importance in producing polymers with expected molecular weights and narrow polydispersity indices, highlighting its utility in the field of polymer chemistry (Chen, Liu, Lin, & Ko, 2010).
Applications in Organic Synthesis
In Organic Synthesis
This compound is instrumental in various organic synthesis processes. For example, it's used in the solid-phase synthesis of strain-release reagents from methyl sulfones, highlighting its role in facilitating the creation of highly reactive and stable compounds used in more complex chemical synthesis processes (Jung & Lindsay, 2022).
Propiedades
IUPAC Name |
3-tert-butylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBFGQJIZZOBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
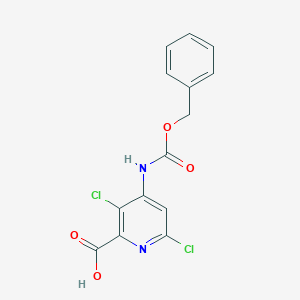

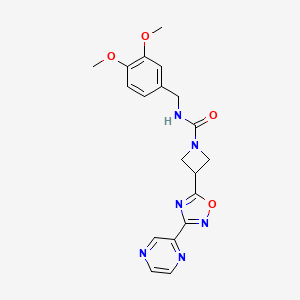
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2639712.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![2-Bromospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2639715.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)
![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)
